2-Chloro-5-methyl-1-cyclopentenecarbaldehyde
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Overview
Description
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is a chemical compound with the molecular formula C7H9ClO. It is a cyclic aldehyde with a chlorine atom and a methyl group attached to the cyclopentene ring. This compound is known for its unique reactivity and stability, making it a valuable asset in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde typically involves the chlorination of 5-methyl-1-cyclopentene followed by the introduction of the aldehyde group. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to introduce the chlorine atom. The subsequent oxidation step can be achieved using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopentenes
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can participate in substitution reactions, further modifying the compound’s interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-cyclopentenecarbaldehyde
- 5-Methyl-1-cyclopentenecarbaldehyde
- 2-Chloro-5-methyl-1-cyclohexanecarbaldehyde
Uniqueness
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is unique due to the presence of both a chlorine atom and a methyl group on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H9ClO |
---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
2-chloro-5-methylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H9ClO/c1-5-2-3-7(8)6(5)4-9/h4-5H,2-3H2,1H3 |
InChI Key |
UAMHQKRCORGDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C1C=O)Cl |
Origin of Product |
United States |
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